

Application Notes and Protocols: Bromodifluoroacetic Acid in Agrochemical Synthesis

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Compound of Interest

Compound Name: *Bromofluoroacetic acid*

Cat. No.: *B1273107*

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Introduction

Bromodifluoroacetic acid and its derivatives are pivotal building blocks in the synthesis of modern agrochemicals, particularly for the introduction of the difluoromethyl (-CF₂H) group. This functional moiety is increasingly incorporated into the design of novel fungicides and other crop protection agents to enhance their efficacy, metabolic stability, and target-binding affinity. The unique electronic properties of the difluoromethyl group can significantly improve the biological activity of a molecule. This document provides detailed application notes and experimental protocols for the use of bromodifluoroacetic acid in the synthesis of difluoromethyl-containing agrochemicals, with a focus on succinate dehydrogenase inhibitor (SDHI) fungicides.

Core Application: Synthesis of SDHI Fungicides

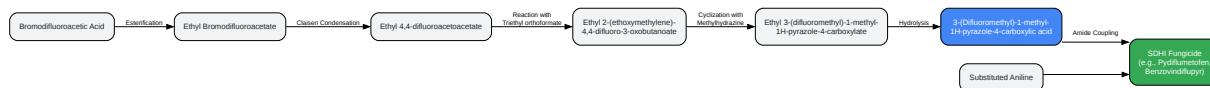
Many potent, broad-spectrum fungicides are pyrazole carboxamides that feature a difluoromethyl group at the 3-position of the pyrazole ring. These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain and leading to cell death. Bromodifluoroacetic acid serves as a key precursor for the synthesis of the crucial intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then coupled with various aniline derivatives to produce a range of commercial fungicides.

Featured Agrochemicals Synthesized via Bromodifluoroacetic Acid Chemistry:

- Pydiflumetofen: A broad-spectrum fungicide used to control a variety of fungal diseases in cereals, corn, and other crops.
- Benzovindiflupyr: A fungicide effective against a wide range of pathogens in crops such as cereals, soybeans, and corn.

Synthetic Pathway Overview

The general synthetic strategy involves the conversion of a bromodifluoroacetic acid derivative, typically ethyl bromodifluoroacetate, into a key pyrazole intermediate. This intermediate is then elaborated to the final agrochemical product.



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General synthetic route to SDHI fungicides.

Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1*H*-pyrazole-4-carboxylic acid

This protocol outlines the multi-step synthesis of the key pyrazole intermediate starting from ethyl difluoroacetate, which can be derived from bromodifluoroacetic acid.

Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate

This step involves a Claisen condensation of ethyl difluoroacetate with ethyl acetate.

- Reagents:

- Ethyl difluoroacetate (1.0 eq)
- Ethyl acetate (2.5 eq)
- Sodium ethoxide (1.1 eq)
- Sulfuric acid (for workup)

- Procedure:

- Charge a reaction vessel with ethyl acetate and cool to 5°C.
- Add sodium ethoxide with stirring.
- Slowly add ethyl difluoroacetate, maintaining the temperature between 10-25°C.
- Heat the mixture to 65°C and stir for 2 hours.
- Cool the reaction mixture to 20°C and quench with a solution of sulfuric acid.
- Separate the organic layer, and concentrate under reduced pressure to obtain the crude product. The typical yield for this step is approximately 95%.[\[1\]](#)

Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

- Reagents:

- Ethyl 4,4-difluoroacetoacetate (from Step 1)
- Triethyl orthoformate (1.5 eq)
- Acetic anhydride (3.0 eq)

- Procedure:

- Heat acetic anhydride to 110°C in a reaction vessel.

- Add a solution of ethyl 4,4-difluoroacetooacetate in triethyl orthoformate dropwise over 2 hours.
- Maintain the reaction at 110-120°C for an additional 3 hours.
- Distill off the low-boiling components under reduced pressure to yield the product. A yield of 84-88% can be expected over the two steps.[2]

Step 3: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

- Reagents:

- Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (from Step 2)
- Methylhydrazine (1.1 eq)
- Toluene

- Procedure:

- Dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in toluene.
- Cool the solution to -10°C to -5°C.
- Slowly add methylhydrazine, maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or GC.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pyrazole ester.

Step 4: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Reagents:

- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (from Step 3)

- Sodium hydroxide (2.5 eq)
- Methanol
- Water
- Hydrochloric acid (for acidification)
- Procedure:
 - Dissolve the pyrazole ester in a mixture of methanol and water.
 - Add sodium hydroxide and heat the mixture to 60°C for 4 hours.[\[3\]](#)
 - Cool the reaction to room temperature and remove the methanol under reduced pressure.
 - Cool the remaining aqueous solution to 0-5°C and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.
 - Filter the solid, wash with cold water, and dry to obtain the final product. A yield of approximately 92% can be achieved for this step.[\[3\]](#)

Protocol 2: Synthesis of Pydiflumetofen

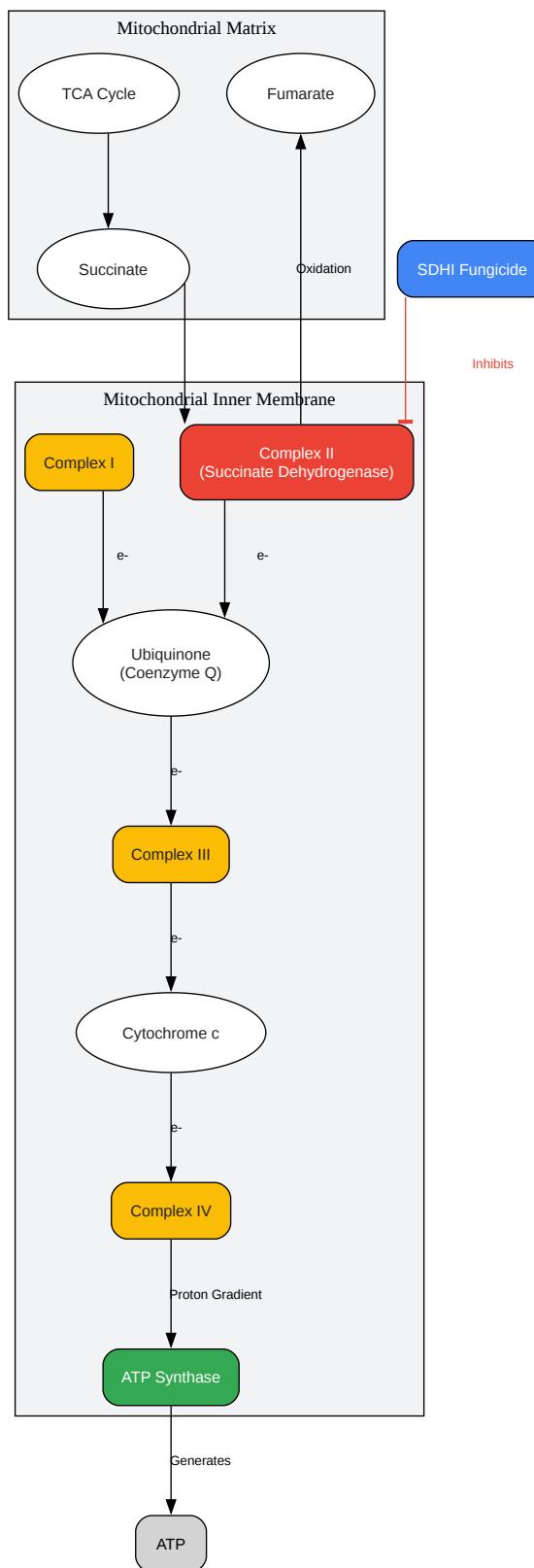
This protocol describes the amide coupling of the pyrazole acid with the corresponding amine.

- Reagents:
 - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
 - Thionyl chloride or oxalyl chloride
 - N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine
 - Triethylamine or other suitable base
 - Dichloromethane or other suitable solvent
- Procedure:

- Convert the pyrazole carboxylic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.
- In a separate flask, dissolve the amine and triethylamine in dichloromethane.
- Slowly add the pyrazole acid chloride solution to the amine solution at 0°C.
- Allow the reaction to warm to room temperature and stir until completion.
- Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
- Purify the crude product by chromatography or recrystallization to obtain pydiflumetofen.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

SDHI fungicides target Complex II of the mitochondrial respiratory chain, also known as succinate dehydrogenase. This enzyme complex is crucial for cellular respiration, catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the electron transport chain. By binding to the ubiquinone-binding site (Qp site) of Complex II, SDHIs block the electron flow, leading to a disruption of ATP production and ultimately causing fungal cell death.



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Inhibition of the fungal mitochondrial respiratory chain by SDHI fungicides.

Quantitative Data: Fungicidal Activity

The efficacy of fungicides is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth.

Fungicide	Pathogen	EC ₅₀ (µg/mL)	Reference
Pydiflumetofen	Sclerotinia sclerotiorum	0.0058 - 0.0953	[3]
Fusarium graminearum		0.0235 - 0.2354	[4]
Alternaria spp.		0.008 - 1.114	[5]
Cercospora sojina		0.0003 - 0.0197	[5]
Fusarium fujikuroi		0.0101 - 0.1012	[6]
Stemphylium lycopersici		0.0318 - 2.3606	[7]
Fusarium pseudograminearum		0.005 - 0.405	[8]
Benzovindiflupyr	Sclerotinia sclerotiorum	0.0033 - 0.0713	[9]
Alternaria alternata		0.03 - 7.13	[10]
Verticillium dahliae		0.07 - 11.28	[11]
Colletotrichum sublineola		~0.0503 (mean)	[12]

Conclusion

Bromodifluoroacetic acid is a valuable and versatile starting material for the synthesis of highly effective difluoromethyl-containing agrochemicals. The protocols and data presented here demonstrate a clear pathway from this foundational chemical to the production of potent SDHI fungicides. The provided methodologies and biological activity data serve as a valuable

resource for researchers and professionals in the field of agrochemical development, facilitating the discovery and optimization of new crop protection solutions.

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